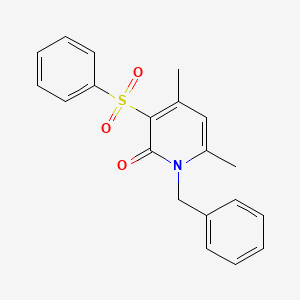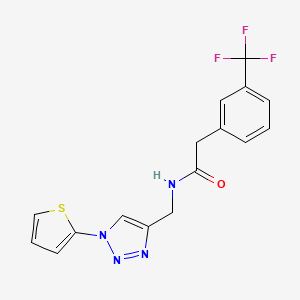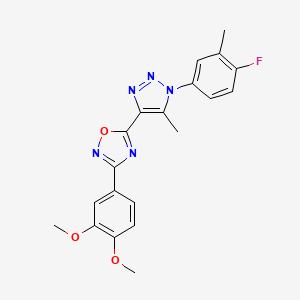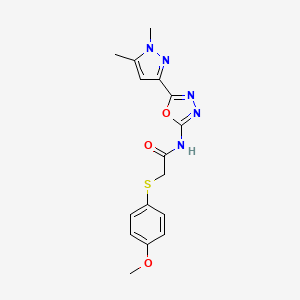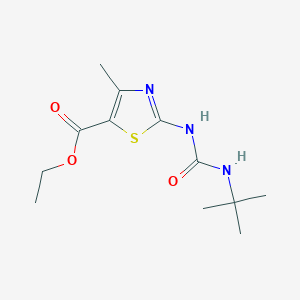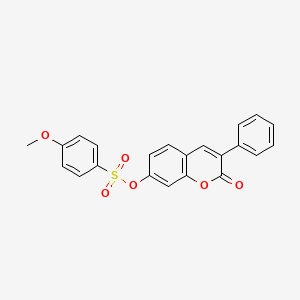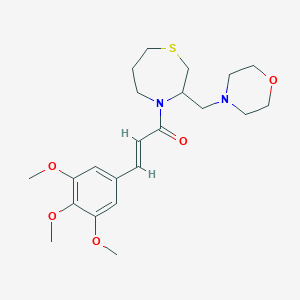
(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry, functional groups, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Photoinitiation for Coatings
Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, have been explored as photoinitiators for ultraviolet-curable pigmented coatings. These systems show potential in applications requiring light-induced curing, such as in the development of durable coatings with specific properties (Angiolini et al., 1997).
Antibacterial Screening
Thiadiazole derivatives, including morpholine components, have been synthesized and assessed for their antibacterial properties. Such studies contribute to the development of new antibacterial agents and provide insight into the structure-activity relationships necessary for antibacterial efficacy (Mali et al., 2019).
Neurokinin-1 Receptor Antagonism
Compounds including morpholine structures have been identified as effective neurokinin-1 receptor antagonists, demonstrating potential for clinical application in treating conditions like emesis and depression. This highlights the role of morpholine derivatives in the development of new therapeutic agents (Harrison et al., 2001).
Antifungal Activity
Novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety have shown significant antifungal activity, suggesting their potential use in developing new fungicides. This research underscores the importance of structural diversity in discovering compounds with desirable biological activities (Zhou et al., 2013).
Safety And Hazards
This involves detailing the safety precautions that must be taken when handling the compound, its toxicity, and any hazards associated with its use.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
(E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5S/c1-26-19-13-17(14-20(27-2)22(19)28-3)5-6-21(25)24-7-4-12-30-16-18(24)15-23-8-10-29-11-9-23/h5-6,13-14,18H,4,7-12,15-16H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWKLEACNLUAOQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

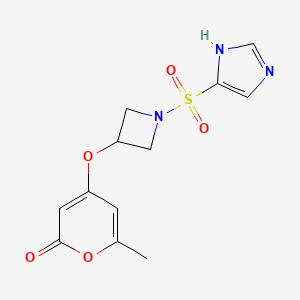
![ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2834600.png)
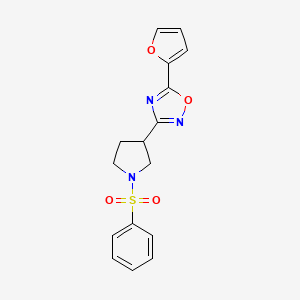
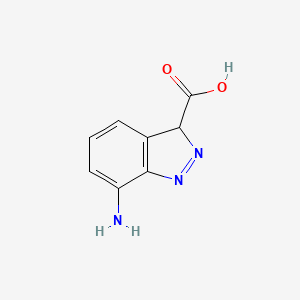
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)
![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide](/img/structure/B2834609.png)
